molecular formula C9H15NO4 B2474857 5-(((Allyloxy)carbonyl)amino)pentanoic acid CAS No. 87154-18-5

5-(((Allyloxy)carbonyl)amino)pentanoic acid

Cat. No.: B2474857
CAS No.: 87154-18-5
M. Wt: 201.222
InChI Key: JVMLZIQZHFOYON-UHFFFAOYSA-N
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Description

5-(((Allyloxy)carbonyl)amino)pentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an allyloxycarbonyl group attached to the amino group of pentanoic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Allyloxy)carbonyl)amino)pentanoic acid typically involves the protection of the amino group of pentanoic acid with an allyloxycarbonyl group. This can be achieved through the reaction of pentanoic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(((Allyloxy)carbonyl)amino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-(((Allyloxy)carbonyl)amino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-aminopentanoic acid: A simpler analog without the allyloxycarbonyl group.

    5-(benzyloxycarbonylamino)pentanoic acid: Similar structure but with a benzyloxycarbonyl group instead of an allyloxycarbonyl group.

Uniqueness

5-(((Allyloxy)carbonyl)amino)pentanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides specific reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules.

Properties

IUPAC Name

5-(prop-2-enoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-7-14-9(13)10-6-4-3-5-8(11)12/h2H,1,3-7H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMLZIQZHFOYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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